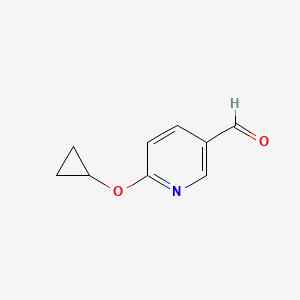
6-Cyclopropoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropoxynicotinaldehyde typically involves the introduction of a cyclopropoxy group to the nicotinaldehyde structure. One common method is the reaction of nicotinaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic conditions, such as sulfuric acid or hydrochloric acid
Solvent: Alcoholic solvent, such as ethanol or methanol
The reaction proceeds through an esterification mechanism, where the aldehyde group of nicotinaldehyde reacts with the hydroxyl group of cyclopropyl alcohol to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Mixing: Nicotinaldehyde and cyclopropyl alcohol are mixed in a reactor.
Catalysis: An acid catalyst is added to the mixture.
Heating: The reaction mixture is heated to the desired temperature.
Separation: The product is separated from the reaction mixture through distillation or extraction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-Cyclopropoxynicotinic acid
Reduction: 6-Cyclopropoxynicotinalcohol
Substitution: Various substituted nicotinaldehyde derivatives
Aplicaciones Científicas De Investigación
6-Cyclopropoxynicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methylnicotinaldehyde
- 6-Nitronicotinaldehyde
- 6-Hydroxynicotinaldehyde
Uniqueness
6-Cyclopropoxynicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other nicotinaldehyde derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
6-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-6,8H,2-3H2 |
Clave InChI |
ZYLUIIHESCXRCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=NC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
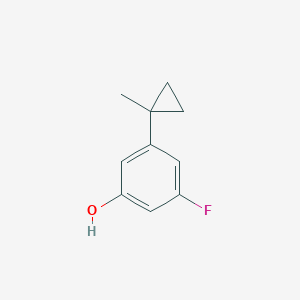
![[3-(2-Hydroxyethoxy)phenyl]acetic acid](/img/structure/B13932200.png)
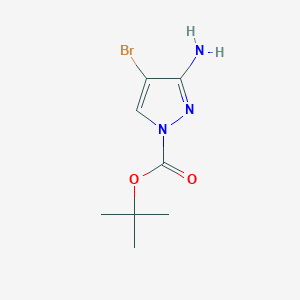


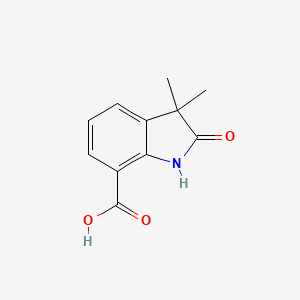
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
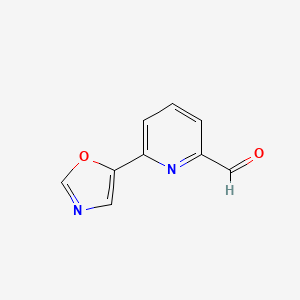
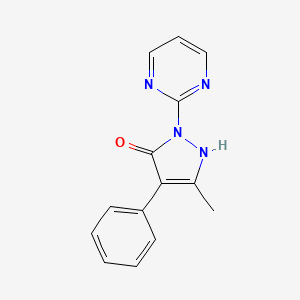

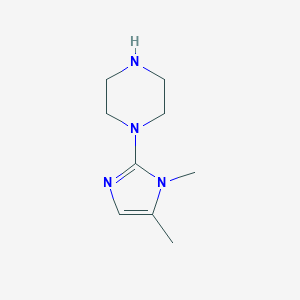

![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
